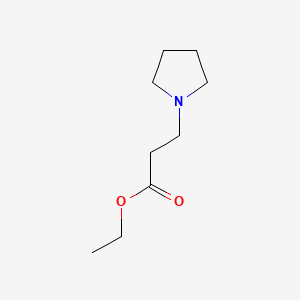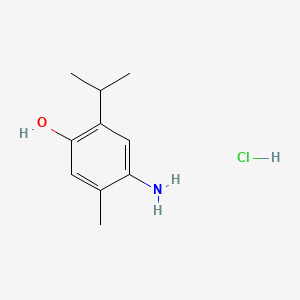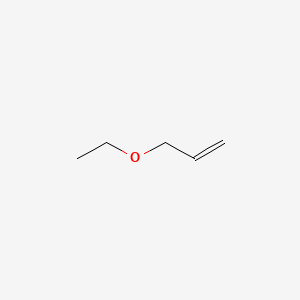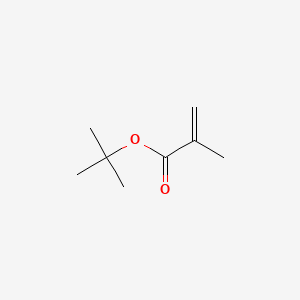
4-乙基苯基异氰酸酯
描述
4-Ethylphenyl isocyanate is a chemical compound with the formula C9H9NO . It is also known by other names such as Benzene, 1-ethyl-4-isocyanato-; p-ethylphenyl isocyanate .
Molecular Structure Analysis
The molecular structure of 4-Ethylphenyl isocyanate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 147.1739 .Physical And Chemical Properties Analysis
4-Ethylphenyl isocyanate has a refractive index of 1.527 (lit.), a boiling point of 68 °C/1 mmHg (lit.), and a density of 1.024 g/mL at 25 °C (lit.) . It appears as a clear or slightly turbid colorless to pale yellow liquid .科学研究应用
聚合和光学功能
4-乙基苯基异氰酸酯和相关化合物已在聚合物科学领域得到探索,特别是在阴离子聚合过程中。例如,使用萘化钠作为引发剂,合成了衍生自 2-[4-(4-硝基苯偶氮)-N-乙基苯基氨基]乙氧羰基氨基己基异氰酸酯 (DR1NCO) 和 (s)-(−)-2-甲基-1-丁氧羰基氨基己基异氰酸酯 (MBI) 的聚合物。这些聚合物显示出光学活性,这对于光学活性材料的开发很重要 (Shin, Ahn, & Lee, 2001).
化学反应和晶体网络
在另一项研究中,考察了乙基异氰酸酯(一种相关化合物)在双分子反应中的反应性。它参与了网络分子笼晶体中的化学选择性酰化反应,突出了其在复杂化学合成中的潜力 (Inokuma, Kojima, Arai, & Fujita, 2011).
羟胺酸和脲的合成
研究还集中在使用异氰酸酯介导的工艺从羧酸合成羟胺酸和脲。该方法显示出良好的收率并避免了外消旋化,表明其在有机合成中的效用 (Thalluri, Manne, Dev, & Mandal, 2014).
在锂离子电池性能中的应用
有趣的是,芳香异氰酸酯,如苯基异氰酸酯,已被用于提高锂离子电池的性能。这些化合物有助于降低电池中的初始不可逆容量,展示了它们在改善储能技术中的潜力 (Zhang, 2006).
异氰酸酯的分析方法
用于检测和定量异氰酸酯的分析方法也是一个重要的研究领域。例如,开发了一种用于测定复杂混合物中的空气异氰酸酯(包括二苯甲烷二异氰酸酯和相关化合物)的方法。该方法对于监测环境和职业接触这些化合物至关重要 (Tinnerberg, Spanne, Dalene, & Skarping, 1997).
反应动力学和稳定性
异氰酸酯反应动力学的研究是另一个重要的领域。例如,探索了聚异氰酸酯和模型芳基-烷基二氨基甲酸酯在高温下的反应。这项研究有助于理解异氰酸酯形成的条件,这是聚合物化学中的一个关键方面 (Lapprand, Boisson, Delolme, Méchin, & Pascault, 2005).
异氰酸酯水平的测定
已经开发了在不同背景下测定异氰酸酯化合物的各种方法。例如,创建了一种用于测定乙基 N-苯基氨基甲酸酯和相关化合物的液相色谱法。这些方法对于监测和管理工业过程中异氰酸酯的使用至关重要 (Milchert & Paździoch, 1994).
异氰酸酯的诱变作用
异氰酸酯的诱变潜力一直是研究的主题,特别是在职业健康方面。研究表明,甲苯二异氰酸酯和二苯甲烷二异氰酸酯等异氰酸酯可能是诱变剂,在工业环境中构成重大的健康风险 (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).
异氰酸酯暴露的生物标记
还研究了异氰酸酯 DNA 加合物的合成和鉴定,作为工业环境中接触这些化学物质的生物标记。这项研究对于了解长期接触异氰酸酯对健康的潜在影响至关重要 (Beyerbach, Farmer, & Sabbioni, 2006).
安全和危害
属性
IUPAC Name |
1-ethyl-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPYUSLQCQDLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177702 | |
| Record name | p-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl isocyanate | |
CAS RN |
23138-50-3 | |
| Record name | 1-Ethyl-4-isocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23138-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylphenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023138503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLPHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N9K55SX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-ethylphenyl isocyanate interact with sodium montmorillonite, and what are the downstream effects on polyurethane nanocomposite formation?
A1: 4-ethylphenyl isocyanate exhibits a multifaceted interaction with sodium montmorillonite (Na-MMT). In the presence of undried Na-MMT, which contains water, 4-ethylphenyl isocyanate primarily forms N,N'-bis(4-ethylphenyl) urea. This urea formation is evidenced by the appearance of urea linkages in DRIFTS spectra. [] Interestingly, a significant portion of this urea forms at the Na-MMT surface and subsequently desorbs. []
Q2: How does the presence of sodium montmorillonite affect the kinetics of polyurethane formation in the presence of 4-ethylphenyl isocyanate?
A2: The addition of Na-MMT to a polyurethane reaction mixture containing 4-ethylphenyl isocyanate significantly impacts the kinetics of polyurethane formation. Research shows that the consumption of toluene diisocyanate (TDI), a key component in polyurethane synthesis, is accelerated during the initial stages of copolymerization when Na-MMT is present at concentrations up to 10 wt%. [] This acceleration suggests that Na-MMT acts as a catalyst, facilitating the reaction between TDI and other components in the mixture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















